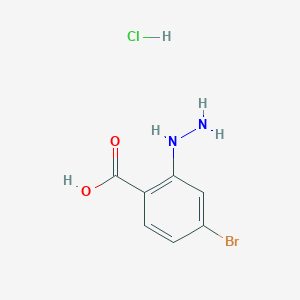

4-Bromo-2-hydrazinylbenzoic acid hydrochloride

Vue d'ensemble

Description

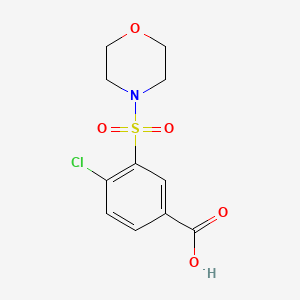

4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8BrClN2O2 . It has a molecular weight of 267.51 . This compound is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride consists of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a solid at room temperature . It has a molecular weight of 267.51 . The compound is stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Bioorthogonal Coupling Reactions

4-Bromo-2-hydrazinylbenzoic acid hydrochloride has been used in bioorthogonal coupling reactions. In a study by Ozlem Dilek et al. (2015), the compound, in combination with 2-formylphenylboronic acid, was used to form a stable product in neutral aqueous solution. This reaction was orthogonal to protein functional groups and could be useful for couplings under physiologically compatible conditions.

Synthesis of Novel Heterocyclic Compounds

Research by M. El-Hashash et al. (2015) highlights the use of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride in synthesizing a series of heterocyclic compounds, like aroylacrylic acids, pyridazinones, and furanones. These compounds were prepared for potential antibacterial activities, demonstrating the broad application of the chemical in synthesizing biologically active molecules.

Synthesis of Spirooxazines

4-Bromo-2-hydrazinylbenzoic acid hydrochloride was utilized in the synthesis of photochromic polymer materials. Yang Zhi-fan (2012) research demonstrates its use in creating N-methyl-5-carboxyl-9-hydroxyl spirooxazine and N-Carboxy ethyl-9'-hydroxy spirooxazine. These compounds, containing functional groups, can self-condense or graft onto different polymers for enhanced photochromic properties.

Synthesis of Antimicrobial Compounds

A study by Łukasz Popiołek and Anna Biernasiuk (2016) used hydrazide-hydrazones of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride to synthesize compounds with high bacteriostatic or bactericidal activity against Gram-positive bacteria, highlighting its potential in creating new antimicrobial agents.

Synthesis of Anticancer Drug Intermediates

4-Bromo-2-hydrazinylbenzoic acid hydrochloride is also instrumental in synthesizing key intermediates for anticancer drugs. In a study focused on thymidylate synthase inhibitors, Cao Sheng-li (2004) described the preparation of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a critical intermediate in certain anticancer drug syntheses, starting from compounds including 4-bromo-2-hydrazinylbenzoic acid hydrochloride.

Polymer Synthesis

In a study by Hanaa G. Attiya et al. (2022), 2-hydrazinylbenzo[d]thiazole, a derivative of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride, was used for the production of novel carrier polymers. These polymers demonstrated antibacterial activities and potential for anticancer applications.

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-2-hydrazinylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2.ClH/c8-4-1-2-5(7(11)12)6(3-4)10-9;/h1-3,10H,9H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTJBCCDBRFUOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)NN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-hydrazinylbenzoic acid hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine](/img/structure/B2887383.png)

![N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2887391.png)

![2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2887393.png)

![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2887394.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide](/img/structure/B2887400.png)